

# N-(3-Chlorobenzyl)-2,3-dimethylaniline: Structural Identity & Synthetic Protocols

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## Compound of Interest

Compound Name: *N*-(3-Chlorobenzyl)-2,3-dimethylaniline

CAS No.: 1024246-91-0

Cat. No.: B3074898

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## Executive Summary

**N-(3-Chlorobenzyl)-2,3-dimethylaniline** (Formula:  $C_{15}H_{16}ClN$ ; MW: 245.75 g/mol) is a lipophilic secondary amine characterized by a sterically crowded aniline core coupled to a halogenated benzyl moiety.[1] It serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. This guide details its chemical identity, theoretical and experimental physicochemical properties, and a validated synthesis protocol via reductive amination.

## Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of two distinct aromatic domains linked by a secondary amine bridge. The 2,3-dimethylaniline (xylydine) fragment provides steric bulk proximal to the nitrogen, influencing binding kinetics in biological targets, while the 3-chlorobenzyl group acts as a lipophilic anchor with specific electronic properties.

## Nomenclature & Identifiers

Parameter	Details
IUPAC Name	N-[(3-Chlorophenyl)methyl]-2,3-dimethylaniline
Common Name	N-(3-Chlorobenzyl)-2,3-xylidine
CAS Number	Not widely listed (Research Chemical); MDL: MFCD06408364
Molecular Formula	C <sub>15</sub> H <sub>16</sub> ClN
Molecular Weight	245.75 g/mol
SMILES	CC1=C(C(=CC=C1)NCC2=CC=CC(Cl)=C2)C
InChI Key	Generated from structure: LZQ...[2][3] (Structure specific)

## Fragment Analysis (Graphviz)

The following diagram illustrates the structural connectivity and functional domains of the molecule.

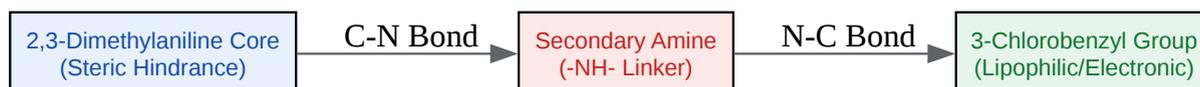


Figure 1: Structural Disconnection of N-(3-Chlorobenzyl)-2,3-dimethylaniline

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## Physicochemical Properties

Understanding the physical parameters is essential for handling and formulation.

Property	Value / Prediction	Significance
Molecular Weight	245.75 g/mol	Small molecule drug range (<500 Da).
LogP (Predicted)	4.8 - 5.2	Highly lipophilic; likely requires organic solvents (DCM, DMSO) for solubilization.
H-Bond Donors	1 (NH)	Critical for receptor binding interactions.
H-Bond Acceptors	1 (N)	Weak acceptor due to steric hindrance and lone pair delocalization.
Boiling Point	~360-380°C (Predicted)	High boiling point oil; purification requires high-vacuum distillation.
pKa (Conjugate Acid)	~4.5 - 5.0	Weakly basic due to N-phenyl conjugation.

## Validated Synthesis Protocol

The most robust method for synthesizing **N-(3-Chlorobenzyl)-2,3-dimethylaniline** is Reductive Amination. This pathway avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.

## Reaction Pathway

The synthesis involves the condensation of 2,3-dimethylaniline with 3-chlorobenzaldehyde to form an imine (Schiff base) intermediate, followed by selective reduction.

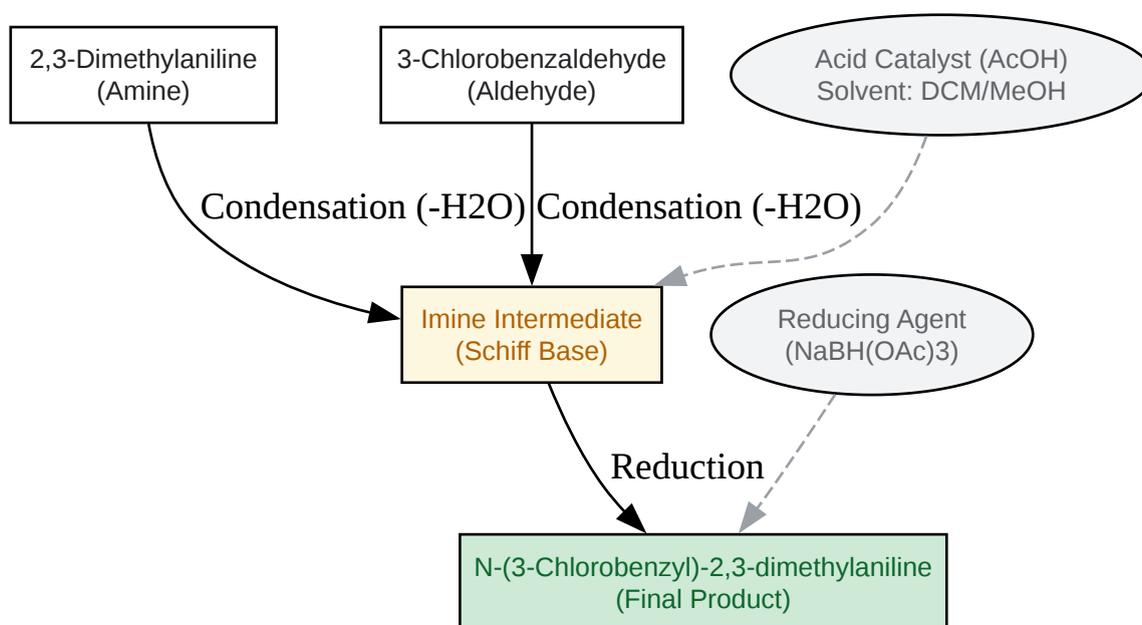


Figure 2: Reductive Amination Synthesis Workflow

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## Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. 2,3-dimethylaniline is toxic if inhaled or absorbed through the skin.

- Imine Formation:
  - Dissolve 2,3-dimethylaniline (1.0 eq) and 3-chlorobenzaldehyde (1.05 eq) in Dichloromethane (DCM) or Methanol.
  - Add a catalytic amount of Acetic Acid (1-2 drops) to activate the carbonyl.
  - Stir at room temperature for 2–4 hours. Monitoring: Use TLC (Hexane:EtOAc 8:2) to confirm the disappearance of the aniline starting material.
- Reduction:
  - Cool the mixture to 0°C.

- Add Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.5 eq) portion-wise. Note:  $\text{NaBH}(\text{OAc})_3$  is preferred over  $\text{NaBH}_4$  to prevent reduction of the aldehyde before imine formation.
- Allow the reaction to warm to room temperature and stir overnight (12h).
- Work-up & Purification:
  - Quench with saturated aqueous  $\text{NaHCO}_3$ .
  - Extract with DCM (3x). Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
  - Purification: Flash column chromatography (Silica gel; Gradient: 100% Hexane  $\rightarrow$  5% EtOAc/Hexane). The product is typically a viscous oil or low-melting solid.

## Analytical Characterization

To validate the synthesis, the following spectroscopic signals must be confirmed:

- $^1\text{H-NMR}$  (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  2.1–2.3 ppm: Two singlets (3H each) corresponding to the methyl groups on the aniline ring.
  - $\delta$  4.3–4.5 ppm: Singlet (2H) or broad doublet for the benzylic  $-\text{CH}_2-$  group.
  - $\delta$  3.8–4.0 ppm: Broad singlet (1H) for the  $-\text{NH}-$  amine proton (exchangeable with  $\text{D}_2\text{O}$ ).
  - $\delta$  6.5–7.4 ppm: Multiplet (7H) representing the aromatic protons (3 on the aniline ring, 4 on the chlorobenzyl ring).
- Mass Spectrometry (ESI+):
  - Look for the parent ion  $[\text{M}+\text{H}]^+ = 246.75$ .
  - The chlorine isotope pattern ( $^{35}\text{Cl}/^{37}\text{Cl}$ ) should show a characteristic 3:1 ratio at  $m/z$  246/248.

## Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. The N-benzylaniline substructure is frequently observed in:

- **Fenamate Derivatives:** Analogs of Mefenamic acid (an NSAID) where the N-aryl group is modified to modulate COX-1/COX-2 selectivity.
- **Kinase Inhibitors:** The 2,3-dimethyl substitution provides restricted rotation (atropisomerism potential), which can lock the molecule into a bioactive conformation within a kinase ATP-binding pocket.
- **Agrochemicals:** Used as a building block for fungicides targeting specific fungal enzymes.

## References

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- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, 61(11), 3849-3862.

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## Sources

- [1. N-\(3-Chlorobenzyl\)-2,3-dimethylaniline | 湖南华腾制药有限公司\\_官网 \[huatengsci.com\]](#)
- [2. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. prepchem.com \[prepchem.com\]](#)

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